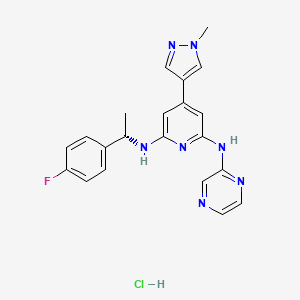
Ilginatinib hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has shown significant efficacy in treating myeloproliferative neoplasms, particularly those involving the JAK2V617F mutation . This compound is notable for its high selectivity and potency, making it a promising candidate for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NS-018 hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the following steps:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups to enhance selectivity and potency.
- Purification and crystallization to obtain the final product in its hydrochloride form.
Industrial Production Methods: Industrial production of NS-018 hydrochloride follows Good Manufacturing Practices (GMP) to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by rigorous quality control measures to ensure the final product meets all regulatory standards .
Chemical Reactions Analysis
Types of Reactions: NS-018 hydrochloride primarily undergoes substitution reactions due to its aromatic and heterocyclic structures. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation Reactions: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Scientific Research Applications
NS-018 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of JAK2 and Src-family kinases.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.
Medicine: Explored as a therapeutic agent for treating myeloproliferative neoplasms, particularly those with the JAK2V617F mutation. .
Industry: Utilized in the development of new kinase inhibitors and as a reference compound in drug discovery.
Mechanism of Action
NS-018 hydrochloride exerts its effects by selectively inhibiting the activity of JAK2 and Src-family kinases. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream signaling molecules. This inhibition disrupts the JAK/STAT signaling pathway, which is crucial for the proliferation and survival of certain cancer cells .
Comparison with Similar Compounds
Ruxolitinib: Another JAK2 inhibitor used for treating myelofibrosis and polycythemia vera.
Fedratinib: A selective JAK2 inhibitor with similar applications in myeloproliferative neoplasms.
Momelotinib: Targets JAK1 and JAK2, used in the treatment of myelofibrosis.
Uniqueness of NS-018 Hydrochloride: NS-018 hydrochloride stands out due to its higher selectivity for JAK2 over other JAK-family kinases and its additional inhibition of Src-family kinases. This dual inhibition enhances its therapeutic potential and reduces the likelihood of resistance development .
Properties
IUPAC Name |
6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7.ClH/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21;/h3-14H,1-2H3,(H2,24,26,27,28);1H/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNVGPXGVAXXSH-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
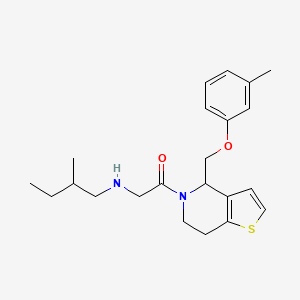
![1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride](/img/structure/B1139383.png)

![N-[(6S)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1139389.png)
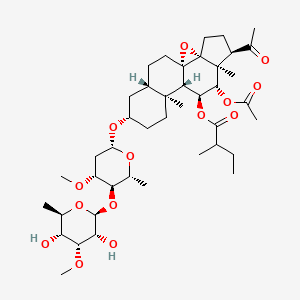
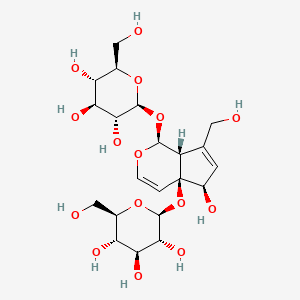
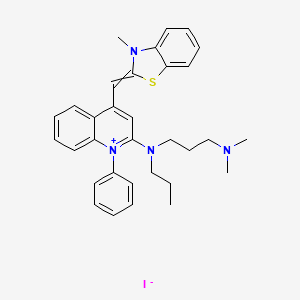

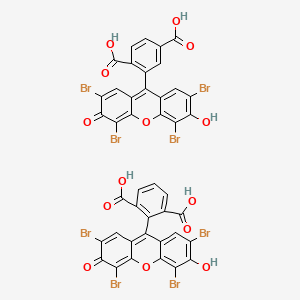

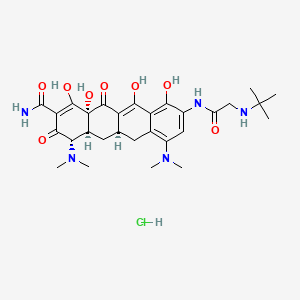
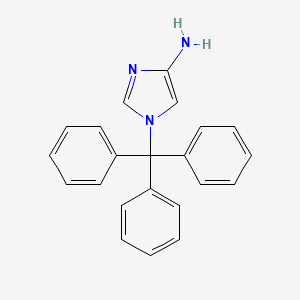

![1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride](/img/structure/B1139405.png)
